molecular formula C7H15NO B1266527 N-Ethyltetrahydrofurfurylamine CAS No. 7179-86-4

N-Ethyltetrahydrofurfurylamine

Cat. No. B1266527
CAS RN: 7179-86-4
M. Wt: 129.2 g/mol
InChI Key: HLSDMLXXPIEJFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-Ethyltetrahydrofurfurylamine involves complex reactions that yield products with significant biochemical activity. For instance, the synthesis and characterization of a novel class of sigma ligands, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, demonstrate the intricate processes involved in producing compounds with high affinity for specific receptors (de Costa, Radesca, Di Paolo, & Bowen, 1992). These methods often involve multiple steps, including reductive alkylation and reaction with various amines, to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to N-Ethyltetrahydrofurfurylamine is characterized by complex interactions and bonds that contribute to their biological activity. Techniques such as IR, NMR, and X-ray diffraction are commonly used for structural characterization, providing insights into the arrangement of atoms and the configuration of molecules (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-Ethyltetrahydrofurfurylamine reveal their reactivity and potential for forming various derivatives. Aminolysis of aryl N-ethyl thionocarbamates, for instance, highlights the reactivity of such compounds and their derivatives, showing how the presence of specific atom pairs can affect reaction mechanisms and outcomes (Oh, Oh, Sung, & Lee, 2005).

Physical Properties Analysis

The physical properties of N-Ethyltetrahydrofurfurylamine and related compounds, such as solubility, melting point, and boiling point, are essential for their application in various scientific fields. Although specific studies on N-Ethyltetrahydrofurfurylamine were not found, research on similar compounds provides valuable insights. For example, the analysis of 2-methyltetrahydrofuran, a related solvent, demonstrates the importance of understanding these physical properties for practical applications (Hu-ku, 2015).

Chemical Properties Analysis

The chemical properties of compounds like N-Ethyltetrahydrofurfurylamine, including reactivity, stability, and interactions with other chemicals, are critical for their use in research and industry. Studies such as the copper-catalyzed N-formylation of amines provide examples of the types of reactions and properties that are relevant to understanding these compounds (Li, Zhang, Chen, & Zhang, 2018).

Scientific Research Applications

Cellular and Molecular Transport Studies

Research on compounds like ethylmercury, which shares some similarities in structure with N-Ethyltetrahydrofurfurylamine, has been insightful in understanding the transport mechanisms across the blood-brain barrier (BBB). Such studies are crucial in pharmaceutical sciences for developing drugs that can effectively reach the brain. For instance, studies have shown that ethylmercury-containing compounds are actively transported across membranes, including the BBB, using the L-amino acid transport system. This research is vital for understanding how similar compounds might interact with biological barriers (Kern et al., 2019).

Analytical and Forensic Applications

In forensic and analytical chemistry, the characterization of compounds structurally related to N-Ethyltetrahydrofurfurylamine, such as arylcyclohexylamines, is essential. These compounds are analyzed in various biological matrices, contributing to understanding their distribution, metabolism, and potential toxicity. Such research is crucial in the context of new psychoactive substances and their regulation (De Paoli et al., 2013).

Gene Delivery and Therapy

Research into the use of polymers like poly(ethylenimine) in gene delivery illustrates the potential applications of structurally similar compounds in gene therapy. These studies delve into the complexities of drug delivery systems, focusing on the mechanisms of cellular uptake and the challenges related to cytotoxicity and efficiency (Moghimi et al., 2005).

Chemical Synthesis and Catalysis

Compounds like N-Ethyltetrahydrofurfurylamine can also play a role in chemical synthesis, where they may act as intermediates or catalysts in various reactions. For instance, research into the N-formylation of amines demonstrates the utility of related compounds in organic synthesis, providing pathways to create a wide range of chemical products (Li et al., 2018).

Environmental Impact Studies

Understanding the environmental impact of chemicals, including those structurally similar to N-Ethyltetrahydrofurfurylamine, is essential. Research on the occurrence of aminopolycarboxylates in aquatic environments, for instance, highlights the need for careful monitoring and regulation of such compounds to prevent environmental contamination (Schmidt et al., 2004).

Safety And Hazards

N-Ethyltetrahydrofurfurylamine is primarily used for research and development purposes and is not recommended for medicinal, household, or other uses . It’s important to use personal protective equipment and avoid dust formation when handling this compound . More detailed safety data and hazards information should be obtained from the relevant safety data sheets .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-6-7-4-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDMLXXPIEJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291355
Record name N-Ethyltetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyltetrahydrofurfurylamine

CAS RN

7179-86-4
Record name N-Ethyltetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyltetrahydrofurfurylamine
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Record name 7179-86-4
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Record name N-Ethyltetrahydro-2-furanmethanamine
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Record name N-ethyltetrahydrofurfurylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RL Clarke, BF Tullar, LS Harris - Journal of Medicinal Chemistry, 1962 - ACS Publications
… (88% yield) of a mixture of d-erythro- and d-threo-abevzyl-N-ethyltetrahydrofurfurylamine … The resulting mixture of l-threo- and l-erythro-a-benzy\-Nethyltetrahydrofurfurylamine boiledat …
Number of citations: 4 pubs.acs.org
H LS, C RL - Archives Internationales de Pharmacodynamie et de …, 1963 - europepmc.org
… THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (ZYLOFURAMINE). - Abstract - Europe PMC … THE PHARMACOLOGY OF D-THREO …
Number of citations: 8 europepmc.org
JH Biel, HL Friedman, HA Leiser… - Journal of the American …, 1952 - ACS Publications
… N-Ethyltetrahydrofurfurylamine.—This compound was prepared by the reductive aminolysis of furfural13 in the presence ofRaney nickel catalyst14 according to the directions of Paul …
Number of citations: 52 pubs.acs.org
F Leonard, L Simet - Journal of the American Chemical Society, 1955 - ACS Publications
… Friedman, HA Leiser and EP Springeler, This Journal, 74, 1485 (1952), obtained this alcohol when a glacial acetic acid solution of N-ethyltetrahydrofurfurylamine or …
Number of citations: 13 pubs.acs.org
DA Cooper - Proceedings of the international symposium on the …, 1988 - designer-drug.com
It seems likely that primitive man wished at times to escape his reality and most probably found some natural drug to facilitate this desire. In fact, abuse of the coca leaf and the opium …
Number of citations: 34 www.designer-drug.com
RL Clarke, LS Harris - Journal of Medicinal Chemistry, 1962 - ACS Publications
… (0.515 mole) of -benzyl-N-ethyltetrahydrofurfurylamine was added with cooling 31 ml. of 8.3 N alcoholic hydrogen chloride (0.26 mole). The mixture was set in the refrigerator for 2 hr., …
Number of citations: 15 pubs.acs.org
Z Zenazocine - 1990 - Springer
… a-Benzyl-N -ethyltetrahydrofurfurylamine. Win 19538 …
Number of citations: 0 link.springer.com
L Harris - Addiction and the Making of Professional Careers, 2017 - api.taylorfrancis.com
Lou Harris has played crucial and varied roles as a pioneer in the drug research field and has also done much to advance the careers of others. He has brought to pharmacological …
Number of citations: 2 api.taylorfrancis.com
M DE ARMIJO VALENZUELA… - Archivos del Instituto de …, 1963 - europepmc.org
… THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (ZYLOFURAMINE). …
Number of citations: 2 europepmc.org
CHE HP - Yao xue xue bao= Acta Pharmaceutica Sinica, 1963 - europepmc.org
[Pharmacological studies on the central nervous system by means of experimental perfusion of the cerebral ventricles and subarachnoid space. II. Changes in the respiration, blood …
Number of citations: 2 europepmc.org

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